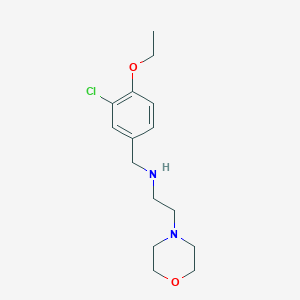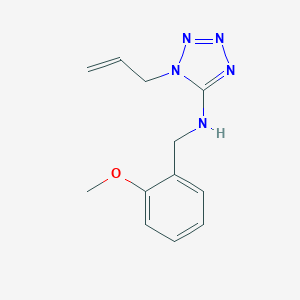
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine, also known as CHEMBL215575, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzylamines and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine is not fully understood. However, studies have shown that this compound interacts with specific receptors in the brain and other organs, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of enzymes, and the regulation of gene expression. These effects may contribute to the potential therapeutic benefits of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine. These include further studies on its mechanism of action, the development of more potent derivatives, and the exploration of its potential applications in the treatment of other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with morpholine and ethylenediamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H23ClN2O2 |
|---|---|
Molekulargewicht |
298.81 g/mol |
IUPAC-Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3 |
InChI-Schlüssel |
AJHJQSGICDEJEN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)




![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)
